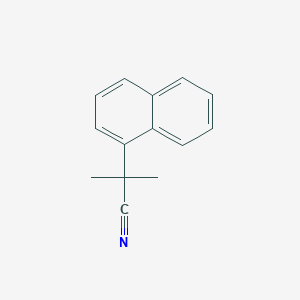

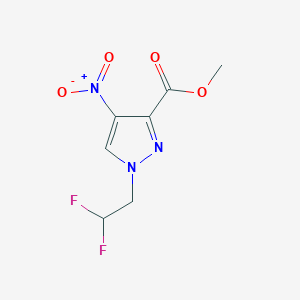

![molecular formula C22H18BrN5O4 B2525769 N-(2-(5-(4-溴苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)苯并[d][1,3]二氧杂环-5-甲酰胺 CAS No. 922080-50-0](/img/structure/B2525769.png)

N-(2-(5-(4-溴苄基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)苯并[d][1,3]二氧杂环-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" is a complex molecule that likely falls within the class of pyrazolopyrimidine derivatives. These compounds have been studied for various biological activities, including anticancer and anti-inflammatory effects. The structure suggests the presence of multiple functional groups, such as a pyrazolopyrimidine core, a bromobenzyl moiety, and a benzo[d][1,3]dioxole group, which could contribute to its potential biological activities.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives typically involves multi-step reactions starting from simpler precursors. For instance, aminopyrazoles can be acylated to form pyrazolopyrimidines, which can then undergo further reactions such as esterification or condensation with aldehydes to yield a variety of derivatives . The synthesis of the specific compound is not detailed in the provided papers, but it likely follows similar synthetic strategies, with the introduction of the bromobenzyl and benzo[d][1,3]dioxole groups at appropriate steps to achieve the final structure.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a fused pyrazole and pyrimidine ring system. This core structure can engage in various intermolecular interactions, such as hydrogen bonding and π-interactions, which can influence the compound's solid-state packing and stability . The presence of substituents like the bromobenzyl group can introduce additional interactions, such as halogen bonding, which can further stabilize the molecular assembly.

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can participate in a range of chemical reactions. For example, they can act as dipolarophiles in 1,3-dipolar cycloaddition reactions to form triazoles . The functional groups present in the compound, such as the carboxamide, may also undergo reactions typical for these moieties, including amidation or hydrolysis. The bromine atom in the bromobenzyl group could potentially be involved in substitution reactions, given appropriate reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. The presence of multiple hydrogen bond donors and acceptors can lead to high melting points and solid-state stability due to extensive hydrogen bonding networks . The lipophilicity of the molecule can be modulated by the nature of the substituents, which can affect its biological activity and pharmacokinetic properties. The electronic properties, such as the distribution of electron density and molecular orbitals, can be studied using DFT calculations to predict reactivity and interaction with biological targets .

科学研究应用

合成与生物学评估

吡唑并[3,4-d]嘧啶衍生物已通过各种化学反应合成,展示了广泛的潜在生物活性。Rahmouni 等人(2016 年)描述了一系列新型吡唑并嘧啶的合成,评估了它们的细胞毒性和 5-脂氧合酶抑制活性,突出了它们在癌症治疗和抗炎应用中的潜力 (Rahmouni 等人,2016 年)。Palkar 等人(2017 年)探索了 2-氨基苯并[d]噻唑基取代的吡唑-5-酮作为有希望的抗菌剂的合成,强调了它们在解决细菌感染中的重要性 (Palkar 等人,2017 年)。

抗菌和抗癌活性

吡唑并嘧啶衍生物的抗菌和抗癌活性一直是多项研究的重点。Abunada 等人(2008 年)合成了新的吡唑、稠合的吡唑并[3,4-d]嘧啶和吡唑并[4,3-e][1,2,4]-三唑并[1,5-c]嘧啶衍生物,测试了它们的抗菌活性 (Abunada 等人,2008 年)。同样,Abdellatif 等人(2014 年)研究了吡唑并[3,4-d]嘧啶-4-酮衍生物的合成和抗癌活性,揭示了它们作为抗肿瘤剂的潜力 (Abdellatif 等人,2014 年)。

结构分析和合成技术

Kumara 等人(2017 年)对新型吡唑衍生物进行了晶体结构和 Hirshfeld 表面分析,有助于理解这些化合物的分子相互作用和结构特征 (Kumara 等人,2017 年)。Heo 和 Jeon(2017 年)描述了一种固相合成方法,用于制备 N-烷基-4-烷基氨基-1-芳基-1H-吡唑并[3,4-d]嘧啶-6-甲酰胺衍生物库,展示了一种化合物库开发的新方法 (Heo 和 Jeon,2017 年)。

安全和危害

未来方向

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Similar compounds have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, indole derivatives have been associated with the modulation of oxidative stress pathways .

Result of Action

Similar compounds have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrN5O4/c23-16-4-1-14(2-5-16)11-27-12-25-20-17(22(27)30)10-26-28(20)8-7-24-21(29)15-3-6-18-19(9-15)32-13-31-18/h1-6,9-10,12H,7-8,11,13H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZFKPRDQYFJEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

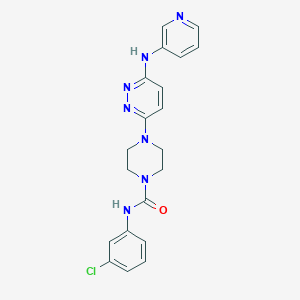

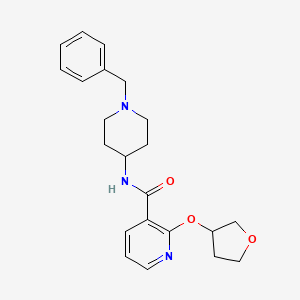

![1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2525689.png)

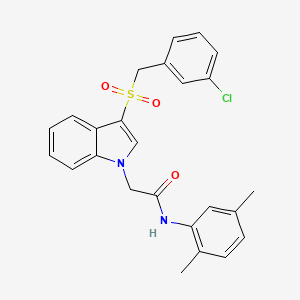

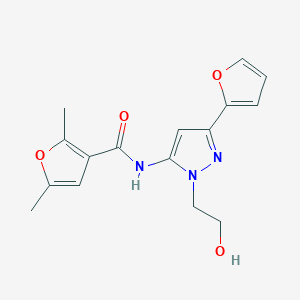

![6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide](/img/structure/B2525694.png)

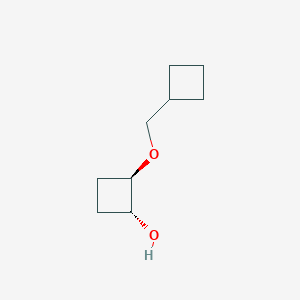

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2525695.png)

![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B2525698.png)

![2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2525704.png)

![2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2525706.png)

![3,7,9-trimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2525708.png)